

physical and chemical properties of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylhexan-3-amine

Cat. No.: B13205969

[Get Quote](#)

An In-depth Technical Guide to **2,2-Dimethylhexan-3-amine**

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Sterically Hindered Primary Amine

2,2-Dimethylhexan-3-amine is a branched-chain aliphatic primary amine with the molecular formula C₈H₁₉N. Its structure is characterized by a hexane backbone with a primary amine group at the C3 position and a sterically demanding tert-butyl group at the adjacent C2 position. This unique arrangement imparts significant steric hindrance around the nucleophilic nitrogen atom, which profoundly influences its physical properties and chemical reactivity. While not as extensively documented as simpler amines, **2,2-dimethylhexan-3-amine** serves as an important structural motif for understanding the interplay between steric bulk and amine chemistry.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **2,2-dimethylhexan-3-amine**, outlines standard methodologies for its synthesis and characterization, and discusses its expected reactivity profile. The information herein is intended for researchers, chemists, and drug development professionals who may encounter or seek to utilize sterically hindered amines in their work.

Figure 1: 2D Chemical Structure of **2,2-Dimethylhexan-3-amine**.

Part 1: Physicochemical Properties

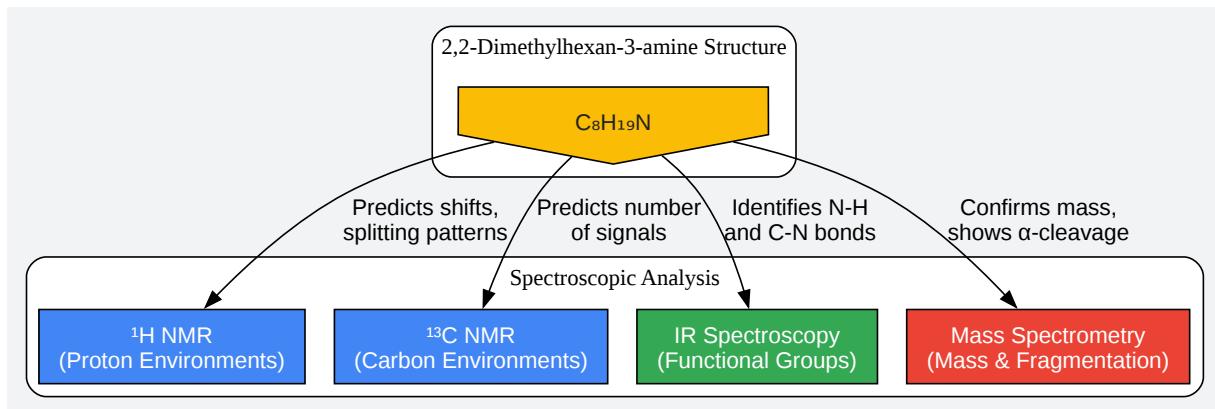
The physical properties of **2,2-dimethylhexan-3-amine** are dictated by a balance between the hydrogen-bonding capability of the primary amine group and the van der Waals forces of its C8 alkyl chain. The significant steric shielding by the tert-butyl group may slightly inhibit intermolecular hydrogen bonding compared to unhindered primary amines, potentially affecting properties like boiling point and viscosity.

Core Properties Summary

Most available data for this specific compound are computationally derived. Experimental validation is recommended for any critical application.

Property	Value	Source
IUPAC Name	2,2-dimethylhexan-3-amine	PubChem
Molecular Formula	C ₈ H ₁₉ N	PubChem
Molecular Weight	129.24 g/mol	PubChem
XLogP3 (Predicted)	2.3	PubChem
Topological Polar Surface Area	26 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	3	PubChem

Basicity and pKa


The basicity of the amine is a critical chemical parameter. As a primary aliphatic amine, **2,2-dimethylhexan-3-amine** is expected to be a moderately strong base, with a pKa of its conjugate acid likely falling in the range of 10-11, similar to other hindered amines. The electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity.

This protocol provides a reliable method for experimentally determining the pKa of the amine's conjugate acid.

- Preparation: Accurately prepare a ~0.01 M solution of **2,2-dimethylhexan-3-amine** in deionized water. A co-solvent like ethanol may be used if aqueous solubility is limited.
- Titrant: Standardize a ~0.01 M solution of hydrochloric acid (HCl).
- Apparatus: Use a calibrated pH meter with a glass electrode and a magnetic stirrer.
- Titration:
 - Place 50.0 mL of the amine solution into a beaker.
 - Slowly add the standardized HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
 - Record the pH after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
 - Determine the equivalence point, which is the point of maximum slope on the curve.
 - The pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point) is equal to the pKa of the conjugate acid ($\text{R}-\text{NH}_3^+$).

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2,2-dimethylhexan-3-amine**. The following sections describe the predicted spectral features based on established principles of organic spectroscopy.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the spectroscopic characterization of the target molecule.

1H NMR Spectroscopy

- N-H Protons: A broad singlet appearing between δ 0.5-2.0 ppm, corresponding to the two protons of the primary amine. The chemical shift is highly dependent on solvent and concentration. This signal will disappear upon shaking the sample with D_2O .^[1]
- C3-H Proton: A multiplet around δ 2.5-3.0 ppm. This proton is deshielded by the adjacent nitrogen atom and is coupled to the C4 methylene protons.
- C4-H₂ Protons: A multiplet around δ 1.2-1.5 ppm.
- C5-H₂ Protons: A multiplet around δ 1.2-1.5 ppm, likely overlapping with the C4 protons.
- C6-H₃ Protons: A triplet around δ 0.9 ppm, coupled to the C5 methylene protons.
- C2-(CH₃)₃ Protons: A sharp singlet around δ 0.9-1.0 ppm, integrating to 9 protons, representing the tert-butyl group.

^{13}C NMR Spectroscopy

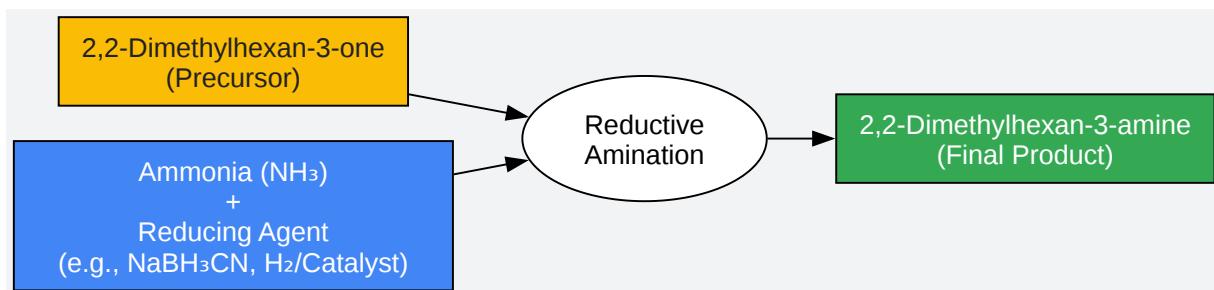
The molecule is expected to show 7 distinct carbon signals due to symmetry in the tert-butyl group.

- C3: $\sim\delta$ 55-65 ppm (deshielded by nitrogen).
- C2: $\sim\delta$ 35-45 ppm (quaternary carbon).
- Alkyl Chain Carbons (C4, C5, C6): $\sim\delta$ 10-40 ppm.
- tert-Butyl Carbons: One signal for the three equivalent methyl groups, $\sim\delta$ 25-35 ppm.

Infrared (IR) Spectroscopy

As a primary amine, its IR spectrum should exhibit characteristic absorptions.

- N-H Stretching: A doublet (two distinct bands) in the $3300\text{-}3400\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric N-H stretches. This is a hallmark of a primary amine.[\[2\]](#)
- N-H Bending (Scissoring): A medium to strong absorption between $1580\text{-}1650\text{ cm}^{-1}$.[\[2\]](#)
- C-N Stretching: A weak to medium band in the $1020\text{-}1250\text{ cm}^{-1}$ region for aliphatic amines.[\[2\]](#)
- C-H Stretching: Strong bands just below 3000 cm^{-1} .


Mass Spectrometry (MS)

- Molecular Ion (M^+): The molecular ion peak should appear at $m/z = 129$. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[\[1\]](#)
- Major Fragmentation: The most prominent fragmentation pathway for hindered amines is α -cleavage (cleavage of the C-C bond adjacent to the nitrogen). The most likely fragmentation would be the loss of a propyl radical ($\text{CH}_2\text{CH}_2\text{CH}_3$) from the C3-C4 bond, resulting in a stable iminium cation fragment at $m/z = 86$.

Part 3: Synthesis and Reactivity

Proposed Synthesis: Reductive Amination

A robust and common method for synthesizing primary amines is the reductive amination of a corresponding ketone.^[3] In this case, 2,2-dimethylhexan-3-one would be the ideal precursor. The reaction proceeds by forming an intermediate imine, which is then reduced *in situ* to the target amine.

[Click to download full resolution via product page](#)

Figure 3: Proposed synthetic workflow via reductive amination.

- **Imine Formation:** Dissolve 2,2-dimethylhexan-3-one (1.0 eq) in an appropriate solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (2-3 eq).
- **Reduction:** To the solution, add a reducing agent. Sodium cyanoborohydride (NaBH_3CN) is often preferred as it is selective for the iminium ion over the ketone. Alternatively, catalytic hydrogenation (H_2 gas with a catalyst like Pd/C or Raney Nickel) can be employed.^[3]
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, carefully quench any remaining reducing agent. Adjust the pH to be basic ($\text{pH} > 11$) with aqueous NaOH to ensure the product is in its free base form.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.

- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Chemical Reactivity

The reactivity of **2,2-dimethylhexan-3-amine** is that of a typical primary amine, but it is significantly modulated by the steric hindrance of the adjacent tert-butyl group.

- Nucleophilicity: The lone pair on the nitrogen is available for nucleophilic attack, allowing it to participate in reactions like alkylation and acylation.^[4] However, the reaction rates will be slower compared to unhindered amines due to the steric bulk impeding the approach of electrophiles.
- Basicity: As discussed, it readily acts as a base, forming ammonium salts with acids. Its hydrochloride salt is a common form for storage and handling.^[5]
- Condensation Reactions: It can react with aldehydes and ketones to form imines (Schiff bases), although the reaction may require more forcing conditions (e.g., heat, Dean-Stark trap) to drive the equilibrium forward due to steric hindrance.

Part 4: Safety and Handling

2,2-Dimethylhexan-3-amine, like many aliphatic amines, should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds suggest the following hazards.

- Corrosivity: Amines are corrosive and can cause severe skin burns and eye damage upon contact.^{[6][7]}
- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.^{[6][7]} May cause respiratory irritation.
- Flammability: Aliphatic amines are flammable liquids and vapors. Keep away from heat, sparks, and open flames.^[7]

Recommended Precautions:

- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6]
- Keep containers tightly closed when not in use.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]

References

- Title: **2,2-Dimethylhexan-3-amine** | C8H19N | CID 15196543 Source: PubChem URL:[Link]
- Title: **2,2-Dimethylhexan-3-amine** hydrochloride | C8H20ClN | CID 86217396 Source: PubChem URL:[Link]
- Title: Safety Data Sheet (Generic Amine)
- Title: N-ethyl-N,2-dimethylhexan-3-amine | C10H23N | CID 18689296 Source: PubChem URL:[Link]
- Title: 2,2-Dimethoxyhexan-3-amine | C8H19NO2 | CID 175230006 Source: PubChem URL:[Link]
- Title: (3S)-N,N-dimethylhexan-3-amine Source: PubChem URL:[Link]
- Title: 2,2-Dimethyl-3-hexanone | C8H16O | CID 221168 Source: PubChem URL:[Link]
- Title: Nomenclature of Organic Compounds Source: Unacademy URL:[Link]
- Title: 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 Source: PubChem URL:[Link]
- Title: 2,4-Dimethylhexan-3-amine | C8H19N | CID 18792556 Source: PubChem URL:[Link]
- Title: 2,3-Dimethylhexan-2-amine | C8H19N | CID 20140653 Source: PubChem URL:[Link]
- Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
- Title: IR Spectroscopy Tutorial: Amines Source: University of Calgary URL:[Link]
- Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL:[Link]
- Title: Iupac Rules and Practice Sheet With Answers Source: Scribd URL:[Link]
- Title: Dimethylamine Source: Wikipedia URL:[Link]
- Title: $\alpha(\delta')$ -Michael Addition of Alkyl Amines to Dimethyl (E)
- Title: Preparation of tertiary amines Source: Google Patents URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,2-Dimethylhexan-3-amine hydrochloride | C8H20ClN | CID 86217396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,2-Dimethylhexan-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13205969#physical-and-chemical-properties-of-2-2-dimethylhexan-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com